BRM/BRG1 ATP Inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

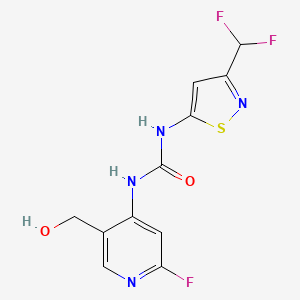

1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYCAIAVJIFWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Rationale for Targeting the SWI/SNF Complex

An In-Depth Technical Guide to the Discovery and Development of BRM/BRG1 ATP Inhibitor-1

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin structure and thereby control gene accessibility.[1][2] At the core of this complex are two mutually exclusive, paralogous catalytic subunits: Brahma-related gene 1 (BRG1, also known as SMARCA4) and Brahma homolog (BRM, also known as SMARCA2).[1][2]

A significant breakthrough in oncology research was the discovery that approximately 20% of all human cancers harbor mutations in the subunits of the SWI/SNF complex.[3] Inactivating mutations in the SMARCA4 gene, which encodes BRG1, are particularly common in certain cancers, such as non-small cell lung cancer (NSCLC).[4] This genetic vulnerability creates a compelling therapeutic opportunity based on the principle of synthetic lethality . Cancers that have lost BRG1 function become critically dependent on the remaining paralog, BRM, for their survival and proliferation.[1][4] This dependency establishes a clear therapeutic hypothesis: the selective inhibition of BRM's ATPase activity should preferentially kill BRG1-deficient cancer cells while sparing normal tissues where both enzymes are functional. This guide details the discovery and development of a first-in-class chemical probe, this compound, designed to exploit this dependency.

Part 1: Target Validation and Assay Development

The initial step in any drug discovery campaign is to validate the target and develop a robust assay for high-throughput screening (HTS).

The Strategic Choice: Targeting the ATPase Domain

The ATPase domain of BRM and BRG1 is the functional engine of the SWI/SNF complex. Its activity is essential for chromatin remodeling.[5] Disrupting ATP hydrolysis is a direct and mechanistically sound approach to disabling the complex's function. An ATPase-deficient BRG1 mutant, for instance, fails to induce chromatin remodeling and cannot rescue the growth-suppressive effects of BRM knockdown, confirming the ATPase activity is indispensable.[4][6] Therefore, the ATPase domain was selected as the primary target for inhibitor development.

Experimental Protocol: High-Throughput ATPase Activity Assay

To screen large compound libraries, a sensitive and reliable HTS assay is paramount. The ADP-Glo™ Kinase Assay is an ideal choice as it measures the amount of ADP produced during the ATPase reaction, providing a direct readout of enzyme activity.

Principle: The assay is performed in two steps. First, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to drive a luciferase-based reaction, producing a luminescent signal that is directly proportional to the initial ATPase activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 8 mM HEPES pH 7.9, 60 mM KCl, 4 mM MgCl2, 120 ng/μl BSA, 8% glycerol).[7] Reconstitute recombinant human BRM or BRG1 enzyme, nucleosome substrate, and ATP to desired concentrations in the assay buffer.

-

Compound Plating: Using acoustic dispensing technology, plate test compounds from a chemical library into 384-well assay plates at a final concentration range (e.g., 10 nM to 20 µM). Include DMSO-only wells for high-signal (100% activity) controls and wells without enzyme for low-signal (background) controls.

-

Enzyme Reaction: Add 5 µL of a solution containing the BRM or BRG1 enzyme (e.g., 5 nM) and nucleosome substrate (e.g., 1 nM) to each well.[7] Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate Reaction: Add 5 µL of ATP solution to initiate the ATPase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Terminate and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the ATPase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 60 minutes at room temperature.

-

Readout: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the high and low controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

Part 2: Discovery of this compound

Following a successful HTS campaign, initial "hits" undergo a rigorous lead optimization process. This involves medicinal chemistry efforts to improve potency, selectivity, and drug-like properties (e.g., solubility, oral bioavailability). This compound (also referred to as compound 14 in its discovery publication) emerged from such a process.[8]

This compound was identified as a potent, allosteric dual inhibitor of both BRM and BRG1.[1][9][10] An allosteric mechanism is significant because it can offer higher selectivity compared to inhibitors that target the highly conserved ATP-binding (orthosteric) site.

| Compound | BRM IC50 (µM) | BRG1 IC50 (µM) |

| This compound | <0.005 | <0.005 |

| Representative Precursor | 0.150 | 0.200 |

| Inactive Analogue | >10 | >10 |

| Table 1: Biochemical Potency. Summary of the half-maximal inhibitory concentrations (IC50) for this compound and representative compounds from its optimization series against the ATPase activity of BRM and BRG1. Data synthesized from published findings.[8][9][11] |

Part 3: Cellular Characterization of the Inhibitor

A compound that is potent in a biochemical assay must also be effective in a complex cellular environment. This requires confirming the inhibitor can enter the cell, bind to its intended target, and elicit the desired biological response.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical technique used to verify that a compound binds to its target protein within intact cells.[12] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture BRG1-mutant cells (e.g., NCI-H1299) to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lysis and Separation: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

-

Protein Analysis: Carefully collect the supernatant. Analyze the amount of soluble BRM protein remaining at each temperature using Western blotting with a specific anti-BRM antibody.

-

Data Interpretation: In inhibitor-treated samples, a shift of the melting curve to higher temperatures indicates target stabilization and thus, direct target engagement.

Protocol 2: Cell Proliferation and Gene Expression Analysis

To confirm the functional consequence of target engagement, the inhibitor's effect on cancer cell growth and the expression of downstream target genes is measured.

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Seed BRG1-mutant (e.g., NCI-H1299, RERF-LC-AI) and BRG1-wildtype cells in 96-well plates.

-

Treat with a serial dilution of this compound for 3-5 days.[8]

-

Measure cell viability by quantifying ATP levels using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the absolute AC50 (AAC50), the concentration at which the inhibitor causes half of its maximal effect on cell proliferation.

Target Gene Expression (qRT-PCR):

-

Treat cells with the inhibitor for 24-48 hours.

-

Isolate total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of a known BRM-regulated gene, such as Keratin 80 (KRT80).[9]

-

A dose-dependent decrease in KRT80 expression confirms functional inhibition of the BRM-dependent transcriptional program.

| Cell Line | BRG1 Status | Proliferation AAC50 (µM) | KRT80 Expression AAC50 (µM) |

| NCI-H1299 | Mutant | 0.01 | 0.01 |

| RERF-LC-AI | Mutant | 0.01 | 0.01 |

| SBC-5 | Wild-Type | >10 | Not Sensitive |

| Table 2: Cellular Activity. Summary of the inhibitor's effect on proliferation and target gene expression in BRG1-mutant versus BRG1-wildtype cancer cell lines. Data synthesized from published findings.[8][9] |

Part 4: In Vivo Preclinical Validation

The final stage of preclinical development is to demonstrate that the inhibitor is effective and well-tolerated in a living organism. This is typically done using a mouse xenograft model.

Experimental Design: BRG1-Mutant Xenograft Model

The choice of animal model is critical for testing the therapeutic hypothesis. A xenograft model using a human BRG1-mutant cancer cell line, such as RERF-LC-AI, provides the most relevant system to evaluate the synthetic lethal effect in vivo.[9]

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously implant RERF-LC-AI cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (e.g., vehicle control, 7.5 mg/kg inhibitor, 20 mg/kg inhibitor).

-

Dosing and Monitoring: Administer the this compound orally once daily for a set period (e.g., 21 days).[8] Measure tumor dimensions with calipers and animal body weight 2-3 times per week to monitor efficacy and toxicity, respectively.

-

Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Tumors can be harvested at specific time points post-dose to analyze pharmacodynamic (PD) biomarkers, such as KRT80 gene expression, to confirm target modulation in the tumor tissue.

| Treatment Group | Dose (p.o., qd) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 7.5 mg/kg | 21 |

| This compound | 20 mg/kg | 55 |

| Table 3: In Vivo Efficacy. Summary of anti-tumor activity in a BRG1-mutant RERF-LC-AI lung cancer xenograft model. Data synthesized from published findings.[8][9] |

The results demonstrated a dose-dependent inhibition of tumor growth, with the 20 mg/kg dose achieving over 50% TGI.[8] Crucially, analysis of the tumors showed that treatment led to a significant, up to 90%, reduction in the expression of the KRT80 target gene, directly linking the anti-tumor effect to the inhibitor's mechanism of action.[8]

Conclusion and Future Directions

The discovery and development of this compound serves as a landmark achievement in targeting chromatin remodeling complexes for cancer therapy. This work provided a powerful chemical probe that validated the synthetic lethal relationship between BRG1-deficiency and BRM-dependency in vivo. The journey from a therapeutic hypothesis to a validated preclinical candidate illustrates a logical, data-driven process rooted in robust assay development, multi-parameter lead optimization, and rigorous cellular and in vivo characterization.

While this compound itself is primarily a tool compound for research, its success has paved the way for the development of clinical candidates. For example, another dual BRG1/BRM inhibitor, FHD-286, has advanced into Phase 1 clinical trials for various malignancies, including acute myeloid leukemia (AML) and metastatic uveal melanoma, demonstrating the therapeutic potential of this drug class.[14][15][16] Future work in this field will likely focus on developing inhibitors with greater selectivity for BRM over BRG1 to potentially improve the therapeutic window, as well as exploring combination therapies to overcome resistance.[17][18][19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Brg1 mutation that uncouples ATPase activity from chromatin remodeling reveals an essential role for SWI/SNF-related complexes in β-globin expression and erythroid development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRG1 Chromatin Remodeling Activity is Required for Efficient Chromatin Binding by the Transcriptional Repressor Rest and Facilitates Rest-Mediated Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. targetedonc.com [targetedonc.com]

- 17. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. aacrjournals.org [aacrjournals.org]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Role of BRM/BRG1 in the SWI/SNF Chromatin Remodeling Complex

Abstract

The packaging of eukaryotic DNA into chromatin presents a formidable barrier to essential nuclear processes. ATP-dependent chromatin remodeling complexes are sophisticated molecular machines that dynamically alter chromatin structure to regulate gene expression, DNA replication, and repair. Among the most prominent of these are the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) complexes. At the heart of these multi-megadalton assemblies lie one of two mutually exclusive catalytic ATPase subunits: Brahma (BRM, also known as SMARCA2) or Brahma-related gene 1 (BRG1, also known as SMARCA4). While highly homologous, the choice of incorporating either BRM or BRG1 imparts distinct functional specificities to the resulting SWI/SNF complex. This guide provides a comprehensive technical overview of the structure, mechanism, and function of BRM and BRG1. We will delve into the architecture of the diverse SWI/SNF subfamilies, the specific and redundant roles of their catalytic engines, their dichotomous function in cancer as both tumor suppressors and oncogenic dependencies, and the key experimental methodologies employed to elucidate their function. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of these critical chromatin regulators.

The SWI/SNF Complex: Orchestrating Chromatin Accessibility

In the eukaryotic nucleus, DNA is tightly wound around histone octamers to form nucleosomes, the fundamental repeating units of chromatin.[1][2] This compact structure is essential for genomic stability but inherently restricts the access of transcription factors and other regulatory proteins to their DNA targets. The SWI/SNF family of complexes overcomes this barrier by using the energy derived from ATP hydrolysis to physically reposition, evict, or alter the composition of nucleosomes.[2][3][4] First identified in yeast through genetic screens for mating-type switching (SWI) and sucrose fermentation (SNF), these complexes are evolutionarily conserved and play pivotal roles in virtually all aspects of DNA metabolism.[5][6]

The core function of SWI/SNF is to destabilize histone-DNA interactions, thereby "remodeling" the chromatin landscape.[3] This activity is critical for creating accessible chromatin regions at promoters and enhancers, allowing for the assembly of the transcriptional machinery and the initiation of gene expression.[3][6]

BRM and BRG1: The Twin Engines of the SWI/SNF Complex

The catalytic activity of all mammalian SWI/SNF complexes is provided by one of two highly related, yet mutually exclusive, ATPase subunits: BRM (SMARCA2) or BRG1 (SMARCA4).[4][7][8] These proteins belong to the SNF2 family of DNA-dependent ATPases and share approximately 86% similarity at the protein level.[7] Despite this homology, they are not entirely redundant and can confer unique properties to the complexes they inhabit.[7][9]

Conserved Domain Architecture

Both BRG1 and BRM possess a conserved multi-domain architecture that is integral to their function. Key domains include:

-

ATPase Domain (DExx/HELICc): The catalytic core of the protein, responsible for hydrolyzing ATP to generate the mechanical force required to move DNA relative to the histone octamer.[5][7]

-

HSA (Helicase SANT-Associated) Domain: Located at the N-terminus, this domain is involved in binding actin and contributes to the overall structural integrity of the complex.[5][10]

-

Bromodomain: A protein module that specifically recognizes and binds to acetylated lysine residues on histone tails.[5] This interaction helps to target the SWI/SNF complex to active regions of chromatin.[11]

-

Other Domains: Additional domains like the QLQ domain for protein-protein interactions and AT-hooks for DNA binding further contribute to their function.[10]

Caption: Conserved domain structure of BRG1/BRM ATPases.

A Family of Complexes: cBAF, PBAF, and ncBAF

The mammalian SWI/SNF system is characterized by extensive combinatorial diversity, assembling from the products of 29 different genes to form three major subfamilies of complexes.[8] This modularity allows for functional specialization. The choice of BRG1 or BRM, along with the incorporation of other signature subunits, defines each complex type.[12][13]

-

canonical BAF (cBAF): Can incorporate either BRG1 or BRM. It is defined by the presence of ARID1A or ARID1B subunits and is thought to primarily regulate gene enhancers.[3][8]

-

Polybromo-associated BAF (PBAF): Exclusively incorporates the BRG1 ATPase.[14][15] It is distinguished by its signature subunits PBRM1, ARID2, and BRD7. PBAF complexes are typically found at gene promoters.[3]

-

non-canonical BAF (ncBAF or GBAF): A more recently defined complex that can also contain either BRG1 or BRM.[8][16] Its signature subunits include BRD9 and GLTSCR1/1L.[12]

Table 1: Subunit Composition of Major mSWI/SNF Complexes

| Module | Subunit(s) | cBAF | PBAF | ncBAF |

| Catalytic | BRG1 (SMARCA4) / BRM (SMARCA2) | ✓ | BRG1 only | ✓ |

| Core | SMARCB1 (BAF47), SMARCC1/2 (BAF155/170), SMARCD1/2/3 (BAF60a/b/c) | ✓ | ✓ | ✓ |

| Signature | ARID1A / ARID1B | ✓ | ||

| PBRM1, ARID2, BRD7 | ✓ | |||

| BRD9, GLTSCR1/1L | ✓ | |||

| Actin-related | ACTL6A (BAF53a), ACTB | ✓ | ✓ | ✓ |

This table provides a simplified overview; additional subunits exist for each complex.

Caption: Modular assembly of the three major mSWI/SNF subfamilies.

The Mechanism of Nucleosome Remodeling

The process by which BRG1/BRM-containing complexes remodel chromatin is an active, multi-step process driven by ATP hydrolysis.[5][13]

-

Recruitment & Binding: SWI/SNF complexes are recruited to specific genomic loci through interactions with sequence-specific transcription factors, histone modifications (via the bromodomain), or direct DNA binding.[2][6] The initial binding to a nucleosome is ATP-independent.[17]

-

DNA Translocation: Upon ATP hydrolysis, the ATPase subunit acts as a motor, engaging the nucleosomal DNA and pumping it around the surface of the histone octamer.[13] This creates a transient DNA loop on the nucleosome surface, which then propagates, effectively "sliding" the DNA relative to the histones.[13]

-

Remodeling Outcome: This core mechanistic action can result in several outcomes:

-

Nucleosome Sliding: The histone octamer is moved along the DNA, exposing or concealing regulatory sequences.[3]

-

Nucleosome Ejection: The interaction between DNA and histones is disrupted to such an extent that the entire histone octamer is displaced, creating a nucleosome-depleted region.[2][3]

-

Altered Contacts: The complex can disrupt specific DNA-histone contacts without fully displacing the nucleosome, making the DNA more accessible.[17]

-

Caption: Workflow of ATP-dependent chromatin remodeling by SWI/SNF.

Functional Specificity: Redundancy, Antagonism, and Division of Labor

While BRG1 and BRM share similar biochemical activities in vitro, their roles in vivo are far more complex, encompassing a spectrum from redundancy to outright antagonism.[7]

-

Redundancy and Synthetic Lethality: In many contexts, BRG1 and BRM have overlapping functions. This is most evident in the concept of synthetic lethality, where cancer cells that have lost one ATPase (e.g., through mutation) become critically dependent on the remaining paralog for survival.[12][18] This creates a powerful therapeutic vulnerability.

-

Antagonistic Roles: Studies have revealed contexts where BRG1 and BRM complexes have opposing effects on gene expression. A classic example is in osteoblast differentiation, where BRG1-containing complexes are required for the activation of differentiation markers, while BRM-containing complexes actively repress these same genes.[19][20] Depletion of BRM in this system leads to accelerated differentiation.[19][20] This antagonism is a genome-wide phenomenon, where the two ATPases can have cooperative or antagonistic effects depending on the specific gene locus.[18]

-

Distinct Functions: The two ATPases also have specialized, non-overlapping roles. This specificity is often driven by their differential interactions with transcription factors and recruitment to distinct genomic sites.[21] For example, BRG1 is a necessary cofactor for the retinoblastoma (RB) tumor suppressor protein, functionally linking it to cell cycle control in a way that BRM is not.[22][23] Conversely, the p53 tumor suppressor pathway appears more functionally dependent on BRM.[22]

The Dual Role of BRG1/BRM in Cancer

The SWI/SNF complex has a profoundly complex and context-dependent role in cancer. Mutations in its subunits are found in approximately 20-25% of all human cancers, firmly establishing it as a major tumor suppressor pathway.[7][12][24] However, a growing body of evidence shows that in other contexts, the catalytic activity of BRG1 or BRM is co-opted by cancer cells to drive proliferation and survival.

-

Tumor Suppressor: Inactivating mutations or deletions of SWI/SNF subunits, including BRG1 (SMARCA4) and BRM (SMARCA2), are common across a wide range of malignancies.[3][25] Loss of the complex impairs its ability to properly regulate gene expression programs controlling differentiation, cell cycle, and DNA repair, leading to tumorigenesis.[25]

-

Oncogenic Dependency: In contrast, many tumors that lack mutations in SWI/SNF subunits do not silence BRG1/BRM. Instead, they often exhibit elevated expression of BRG1 and become dependent on its chromatin remodeling activity to maintain an oncogenic transcriptional state.[7][26][27] In these cancers, BRG1 is not a tumor suppressor but rather a critical dependency that can be targeted for therapy.[7][28] This dependency has been linked to the regulation of key cancer pathways, including PI3K/AKT signaling and MYC expression.[7]

Key Methodologies for Interrogating BRG1/BRM Function

A deep understanding of BRG1/BRM requires robust experimental techniques to probe their interactions, genomic localization, and enzymatic activity.

Experimental Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of BRG1 or BRM, providing insight into the genes and regulatory elements they directly control. This protocol is self-validating through the inclusion of a non-specific IgG control and downstream qPCR validation of known target loci before sequencing.

Methodology:

-

Cell Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS. Harvest cells by scraping.

-

-

Chromatin Preparation and Sonication:

-

Lyse cells in a series of buffers to isolate nuclei.

-

Resuspend the nuclear pellet in a sonication buffer (e.g., containing SDS).

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. Causality: This fragment size is optimal for the resolution of sequencing and ensures that only DNA directly associated with the protein of interest is pulled down.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to BRG1 or BRM. As a negative control, perform a parallel IP with a non-specific IgG antibody.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA. Causality: The stringent washing steps are critical for achieving a high signal-to-noise ratio.

-

Elute the chromatin from the beads using an elution buffer (e.g., SDS and sodium bicarbonate).

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluted chromatin and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Sequence the library on a high-throughput sequencing platform.

-

Analyze the data by aligning reads to a reference genome and calling peaks to identify enrichment sites.

-

Caption: A streamlined workflow for ChIP-seq analysis.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that physically associate with BRG1 or BRM within the SWI/SNF complex or as transient interaction partners.

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

-

Antibody Incubation: Pre-clear the lysate and incubate with an antibody against BRG1 or BRM (or a tag if using an overexpression system). A parallel IgG control is mandatory.

-

Complex Capture: Capture the antibody-protein complexes using Protein A/G beads.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry for unbiased discovery of novel binding partners.

Therapeutic Strategies Targeting BRG1 and BRM

The dual role of BRG1/BRM in cancer provides distinct therapeutic opportunities.

-

Direct ATPase Inhibition: Small molecule inhibitors that target the conserved ATPase domain of both BRG1 and BRM are in development.[29] These agents aim to shut down the remodeling activity that certain cancers rely upon for their proliferation.

-

Bromodomain Inhibition: Molecules like PFI-3 specifically target the bromodomains of BRG1 and BRM.[7] By preventing the complex from "reading" the histone code and binding to acetylated chromatin, these inhibitors can disrupt its function and have shown efficacy in preclinical models.[7][30]

-

Exploiting Synthetic Lethality: In cancers with inactivating mutations in BRG1 (SMARCA4), tumor cells become dependent on the paralog BRM (SMARCA2). This creates a highly specific vulnerability, and targeting BRM in this context is a promising therapeutic strategy that could spare normal tissues.[12][31][32]

Conclusion and Future Perspectives

BRM and BRG1 are the indispensable catalytic cores of the mammalian SWI/SNF chromatin remodeling complexes. Far from being simple redundant enzymes, they are key determinants of complex assembly, targeting, and function. Their roles in gene regulation are multifaceted, encompassing both cooperative and antagonistic actions that are critical for normal development and are frequently subverted in disease. The dichotomous nature of BRG1/BRM as both tumor suppressors and oncogenic dependencies highlights the context-specific outcomes of chromatin remodeling. As our understanding of the composition and function of the distinct SWI/SNF subfamilies continues to grow, so too will our ability to design rational, targeted therapies against cancers that harbor mutations or dependencies in these fundamental regulators of the genome.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SWI/SNF - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Structure and Function of SWI/SNF Chromatin Remodeling Complexes and Mechanistic Implications for Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromatin remodeling by the SWI/SNF complex is essential for transcription mediated by the yeast cell wall integrity MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modular Organization and Assembly of SWI/SNF Family Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SWI/SNF Complexes Containing Brahma or Brahma-Related Gene 1 Play Distinct Roles in Smooth Muscle Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. BRG1 and BRM Chromatin-Remodeling Complexes Regulate the Hypoxia Response by Acting as Coactivators for a Subset of Hypoxia-Inducible Transcription Factor Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATP-dependent chromatin remodeling during mammalian development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modular Organization and Assembly of SWI/SNF Family Chromatin Remodeling Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The SWI/SNF Complex Creates Loop Domains in DNA and Polynucleosome Arrays and Can Disrupt DNA-Histone Contacts within These Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Co-regulation of transcription by BRG1 and BRM, two mutually exclusive SWI/SNF ATPase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antagonistic roles for BRM and BRG1 SWI/SNF complexes in differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. BRG1 and BRM loss selectively impacts RB and P53, respectively: BRG1 and BRM have differential functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Compensation of BRG-1 function by Brm: insight into the role of the core SWI-SNF subunits in retinoblastoma tumor suppressor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Advances in the study of the role of high-frequency mutant subunits of the SWI/SNF complex in tumors [frontiersin.org]

- 25. oncoscience.us [oncoscience.us]

- 26. BRG1 is a prognostic indicator and a potential therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. BRG1: Promoter or Suppressor of Cancer? The Outcome of BRG1’s Interaction with Specific Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. Targeting of BRM Sensitizes BRG1-Mutant Lung Cancer Cell Lines to Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthetic Lethality of BRM/BRG1 Inhibition in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The SWI/SNF Complex and the Dawn of a New Therapeutic Strategy

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that exploit the specific vulnerabilities of tumor cells. One of the most promising of these strategies is the concept of synthetic lethality , an interaction where the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not. This guide delves into a particularly compelling synthetic lethal relationship in cancer: the inhibition of the BRM (Brahma)/SMARCA2 or BRG1 (Brahma-related gene 1)/SMARCA4 ATPases of the SWI/SNF chromatin remodeling complex.

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a multi-subunit machine that utilizes the energy from ATP hydrolysis to remodel chromatin, the tightly packaged structure of DNA and proteins within the nucleus. This remodeling process is fundamental to gene expression, DNA replication, and repair. In mammalian cells, the catalytic core of this complex is driven by one of two mutually exclusive and highly homologous ATPases: BRG1 (encoded by the SMARCA4 gene) or BRM (encoded by the SMARCA2 gene).

Mutations in the genes encoding subunits of the SWI/SNF complex are found in approximately 20% of all human cancers, highlighting their critical role as tumor suppressors. The frequent inactivation of SMARCA4 (BRG1) in a variety of cancers, including non-small cell lung carcinoma (NSCLC), has presented a therapeutic challenge. However, the discovery that these BRG1-deficient cancer cells become critically dependent on the remaining functional paralog, BRM, has opened a new and exciting therapeutic window. This dependency forms the basis of a synthetic lethal strategy: specifically inhibiting BRM in the context of BRG1 loss.

This guide will provide a comprehensive overview of the core principles, experimental validation, and therapeutic potential of targeting the BRM/BRG1 synthetic lethal axis in cancer.

The Principle of Paralog Insufficiency: BRM and BRG1 Functional Redundancy

BRG1 and BRM, despite their high degree of homology, exhibit both overlapping and distinct functions in cellular processes. They can associate with different promoters and interact with distinct sets of transcription factors, thereby regulating different gene expression programs. This functional redundancy is the cornerstone of their synthetic lethal relationship. In a healthy cell, the presence of both ATPases provides a robust system for chromatin remodeling. If one is lost, the other can often compensate, ensuring the cell's survival.

However, in a cancer cell that has lost BRG1 function through mutation or deletion, the cellular machinery becomes entirely reliant on BRM-containing SWI/SNF complexes for essential chromatin remodeling activities. This creates a state of "paralog insufficiency," where the cell is exquisitely sensitive to the inhibition of the remaining paralog. The inhibition or depletion of BRM in these BRG1-deficient cells leads to a catastrophic failure of chromatin regulation, resulting in cell cycle arrest, senescence, and ultimately, cell death.

Visualizing the Synthetic Lethal Interaction

The following diagram illustrates the synthetic lethal relationship between BRG1 and BRM.

A Technical Guide to Targeting BRG1-Mutant Cancers with BRM/BRG1 ATP Inhibitor-1: A Synthetic Lethality Approach

Abstract

The mutation of subunits within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a frequent event in oncology, occurring in approximately 20% of all human cancers.[1] Among these, inactivating mutations of the core ATPase subunit, BRG1 (Brahma-related gene 1, encoded by SMARCA4), are particularly prevalent in malignancies such as non-small cell lung cancer (NSCLC).[2][3] The loss of BRG1 function presents a formidable therapeutic challenge. However, it also creates a unique and exploitable vulnerability: a dependency on the remaining, highly homologous ATPase, BRM (Brahma, encoded by SMARCA2). This guide details the scientific rationale and technical workflow for leveraging this synthetic lethal relationship using BRM/BRG1 ATP Inhibitor-1, a potent and selective small molecule designed to inhibit the enzymatic activity of the residual SWI/SNF complex in BRG1-deficient tumors.

The Scientific Rationale: Paralog Dependency in the SWI/SNF Complex

The mammalian SWI/SNF complex is a multi-subunit protein machine that utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression.[4][5] Central to this function are two mutually exclusive, catalytic ATPase subunits: BRG1 (SMARCA4) and BRM (SMARCA2).[1][6] In healthy cells, these two paralogs exhibit both redundant and distinct functions, contributing to the formation of different SWI/SNF complex subtypes that regulate diverse cellular processes.[7][8] While BRG1 is essential for embryonic development, BRM-deficient mice are viable, suggesting a degree of functional compensation by BRG1.[2][9]

This functional redundancy is the crux of the therapeutic strategy. A significant subset of cancers, including 10-15% of lung adenocarcinomas, harbor loss-of-function mutations in the SMARCA4 gene, leading to deficient BRG1 protein expression.[3][10] These cancer cells, having lost one critical ATPase, become singularly dependent on the paralog, BRM, for the chromatin remodeling activities essential for their survival and proliferation.[3][9] This state of "paralog insufficiency" creates a synthetic lethal relationship: the loss of BRG1 is not lethal on its own, but subsequent inhibition of the remaining paralog, BRM, leads to catastrophic failure of the chromatin remodeling machinery and selective cancer cell death.[3][11]

This compound is an allosteric dual inhibitor designed to exploit this dependency by targeting the critical ATPase domain of both BRM and BRG1.[12][13] In BRG1-mutant cancers, its primary effect is the inhibition of BRM, thereby executing the synthetic lethal strategy.

References

- 1. The BRG1 ATPase of human SWI/SNF chromatin remodeling enzymes as a driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. Structure and Function of SWI/SNF Chromatin Remodeling Complexes and Mechanistic Implications for Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of SWI/SNF chromatin remodeling complexes and mechanistic implications for transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SWI/SNF - Wikipedia [en.wikipedia.org]

- 7. Antagonistic Roles for BRM and BRG1 SWI/SNF Complexes in Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptional specificity of human SWI/SNF BRG1 and BRM chromatin remodeling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A synthetic lethality-based strategy to treat cancers harboring a genetic deficiency in the chromatin remodeling factor BRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers [cancer.fr]

- 12. axonmedchem.com [axonmedchem.com]

- 13. caymanchem.com [caymanchem.com]

A Guide to the Structural Basis of BRM/BRG1 Allosteric Inhibition

Abstract

The SWI/SNF chromatin remodeling complexes, powered by the mutually exclusive ATPase engines BRM (SMARCA2) or BRG1 (SMARCA4), are critical regulators of gene expression.[1] Their frequent mutation in a wide array of human cancers has spotlighted them as prime therapeutic targets. A particularly promising strategy is the inhibition of the ATPase activity required for chromatin remodeling.[1] This guide delves into the structural and mechanistic underpinnings of a new class of potent, allosteric inhibitors that dually target BRM and BRG1. We will explore the architecture of the BRM/BRG1 catalytic core, dissect the allosteric binding site of compounds like BRM/BRG1 ATP Inhibitor-1, and detail the state-of-the-art methodologies used to validate their mechanism of action, providing a blueprint for researchers in oncology and drug discovery.

The Catalytic Core: Understanding the BRM/BRG1 Architecture

BRG1 and BRM are large, multi-domain proteins that form the catalytic heart of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex.[2][3] Their function is to transduce the energy from ATP hydrolysis into the mechanical force needed to reposition or evict nucleosomes, thereby controlling DNA accessibility.[2] The core catalytic machinery is housed within a highly conserved region comprising several key domains.

-

Helicase SANT-associated (HSA) Domain: This domain is often involved in protein-protein interactions and may play a role in coupling ATP hydrolysis to the remodeling process.[2]

-

ATPase/Helicase Domain: This is the central engine, belonging to the Snf2-family of DNA-dependent ATPases.[1] It is composed of two RecA-like lobes, DEXDc and HELICc, which form the ATP-binding pocket at their interface.

-

SNF2 ATP-coupling (SnAC) Domain: Located C-terminal to the ATPase domain, the SnAC domain is crucial for chromatin remodeling activity and is thought to be involved in substrate recognition and engagement.[2]

-

Bromodomain: This C-terminal domain is a "reader" module that recognizes and binds to acetylated lysine residues on histone tails, helping to anchor the complex to specific regions of chromatin.[2][3]

The intricate interplay between these domains is essential for the regulated function of the SWI/SNF complex. Understanding this architecture is the first step in appreciating how small molecules can intervene to disrupt its activity.

References

- 1. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evolutionary Conservation of Structural and Functional Coupling between the BRM AT-Hook and Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Consequences of BRM/BRG1 ATPase Inhibition

Introduction

The mammalian Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin structure.[1][2][3] This process of shifting or evicting nucleosomes alters the accessibility of DNA to transcription factors, thereby controlling which genes are turned on or off.[4] At the heart of this complex lies one of two mutually exclusive catalytic ATPase subunits: Brahma-related gene 1 (BRG1), also known as SMARCA4, or Brahma (BRM), also known as SMARCA2.[1][4][5] The ATPase activity of these subunits is fundamental to the complex's function.[3]

Given that subunits of the SWI/SNF complex are mutated in over 20% of human cancers, this complex has emerged as a significant target for therapeutic intervention.[1] While often acting as a tumor suppressor, a dependency on the remaining functional SWI/SNF complex in certain cancer contexts has revealed a therapeutic vulnerability.[6] This has led to the development of potent and specific small-molecule inhibitors that target the ATPase engine of BRG1 and BRM.[5][7][8]

This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by the inhibition of BRG1/BRM ATPase activity. We will delve into the mechanism of action, detail the core cellular consequences, and provide robust, field-proven experimental protocols for researchers to elucidate these effects in their own model systems.

Section 1: The Molecular Target and Mechanism of Inhibition

The core function of the BRG1/BRM-containing SWI/SNF complex is to use the energy derived from ATP hydrolysis to physically alter the chromatin landscape.[3][4] This remodeling activity is essential for the transcriptional regulation of a wide array of genes that govern cellular processes such as proliferation, differentiation, and DNA repair.[1][9]

BRM/BRG1 ATP inhibitors are typically allosteric inhibitors that bind to the ATPase domain of these proteins.[8] This binding event prevents the conformational changes necessary for ATP hydrolysis, effectively locking the SWI/SNF complex in an inactive state. The immediate downstream molecular consequence is a failure to remodel nucleosomes at target gene loci. This leads to widespread changes in chromatin organization, rendering certain promoters and enhancers inaccessible to the transcriptional machinery.[6][9]

Section 2: Core Downstream Cellular Consequences

Inhibition of BRG1/BRM ATPase activity triggers a cascade of downstream events, primarily driven by large-scale transcriptional reprogramming. The specific cellular outcomes are context-dependent but converge on several key cancer-relevant pathways.

Repression of Oncogenic Transcription Factors

A hallmark of BRG1/BRM inhibition is the downregulation of key oncogenic transcription factors. The most well-documented target is MYC .[6][10] In acute myeloid leukemia (AML) and other cancers, BRG1 is known to regulate MYC expression by maintaining an open chromatin state at its enhancer regions.[10] ATPase inhibitors disrupt this process, leading to enhancer inaccessibility, reduced MYC transcription, and subsequent inhibition of MYC-driven proliferative programs.[10][11]

Induction of Cell Cycle Arrest

A frequent consequence of BRG1/BRM inhibition is the induction of cell cycle arrest, often at the G1 phase.[12][13] This is achieved through the transcriptional modulation of critical cell cycle regulators. For instance, re-expression of functional BRG1 in deficient cell lines has been shown to upregulate cyclin-dependent kinase inhibitors (CDKIs) like p21 and p15, while downregulating E2F target genes such as Cyclin E.[14] Conversely, inhibition of BRG1/BRM can repress genes essential for cell cycle progression, leading to a halt in proliferation.[13] In some contexts, such as SMARCA4-deficient ovarian cancer, the loss of BRG1/SMARCA4 causes a deficiency in cyclin D1, creating a specific vulnerability to CDK4/6 inhibitors.[15]

Promotion of Apoptosis and Differentiation

In hematopoietic and other cancer models, SWI/SNF inhibition can promote apoptosis and/or cellular differentiation.[10] Treatment of AML cell lines with BRG1/BRM inhibitors leads to increased Annexin V staining and PARP cleavage, both markers of apoptosis.[10] In parallel, these inhibitors can induce differentiation, as evidenced by changes in cell surface markers (e.g., increased CD45RA), pushing malignant cells out of a proliferative, stem-like state.[10]

Section 3: A Technical Guide to Elucidating Downstream Pathways

To rigorously investigate the downstream effects of a BRM/BRG1 ATP inhibitor, a multi-omics approach is essential, combining genome-wide assays with targeted validation experiments.

Protocol: Assessing Changes in Chromatin Accessibility (ATAC-seq)

The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is the gold standard for mapping genome-wide chromatin accessibility.[16][17] It uses a hyperactive Tn5 transposase to preferentially fragment and tag open chromatin regions.

Objective: To identify genomic regions (promoters, enhancers) that gain or lose accessibility upon inhibitor treatment.

Step-by-Step Methodology:

-

Cell Preparation: Harvest 50,000 viable cells from both inhibitor-treated and vehicle control (DMSO) cultures. It is critical to use freshly isolated, live cells for optimal results.[18]

-

Cell Lysis: Resuspend the cell pellet in 50 µL of cold Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, and 0.01% digitonin).[18] Pipette gently 3 times and incubate on ice for 3 minutes. This step isolates the nuclei while keeping them intact.

-

Wash: Add 500 µL of cold Wash Buffer (Lysis buffer without NP-40 and digitonin) and centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.[18] Carefully remove the supernatant.

-

Tagmentation: Resuspend the nuclear pellet in the transposition reaction mix containing Tn5 Transposase and Tagmentation DNA (TD) buffer (components of the Illumina Nextera DNA Library Prep Kit).[18][19] Incubate at 37°C for 30 minutes. The ratio of transposase to cell number is a critical parameter that may require optimization.[18]

-

DNA Purification: Immediately purify the tagmented DNA using a column-based kit (e.g., Qiagen MinElute Reaction Cleanup Kit).[18][19] Elute in a small volume (e.g., 10 µL).

-

PCR Amplification: Amplify the purified DNA using PCR with indexed primers for 10-14 cycles.[18] The number of cycles should be minimized to avoid PCR bias.

-

Library QC and Sequencing: Purify the final library. Assess library quality and fragment size distribution using a Bioanalyzer. Perform paired-end sequencing on an Illumina platform.

Protocol: Quantifying Transcriptional Changes (RNA-seq)

RNA sequencing (RNA-seq) provides a comprehensive snapshot of the transcriptome, allowing for the quantification of gene expression changes induced by the inhibitor.[20][21][22]

Objective: To identify differentially expressed genes and pathways following inhibitor treatment.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells and treat with the BRM/BRG1 inhibitor or DMSO vehicle control for a predetermined time (e.g., 16-24 hours).[23] Ensure sufficient biological replicates (minimum of 3) for statistical power.

-

RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy) or TRIzol reagent. Include an on-column DNase digestion step to remove contaminating genomic DNA.

-

RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for high-quality data.

-

Library Preparation: Starting with 1 µg of total RNA, perform poly(A) selection to enrich for mRNA.

-

Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

-

Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the library using PCR to add indexes and generate sufficient material for sequencing.

-

Sequencing: Pool libraries and perform single-read or paired-end sequencing on an Illumina platform. A sequencing depth of 20-30 million reads per sample is typically sufficient for differential expression analysis.[20]

-

Data Analysis: The bioinformatic pipeline involves:

-

Quality control of raw reads (e.g., using FastQC).

-

Alignment of reads to a reference genome.

-

Quantification of gene counts.

-

Differential expression analysis to identify genes with statistically significant changes in expression between treated and control samples.

-

Pathway enrichment analysis (e.g., GSEA) to identify modulated signaling pathways.[23]

-

Data Interpretation and Validation

The true power of this approach lies in integrating the ATAC-seq and RNA-seq datasets. For example, a decrease in chromatin accessibility at the MYC enhancer (from ATAC-seq) should correlate with a decrease in MYC mRNA levels (from RNA-seq). This provides a direct mechanistic link between the inhibitor's action on chromatin and its effect on gene expression.

Table 1: Representative Multi-Omics Data Following BRG1/BRM Inhibition

| Gene Target | ATAC-seq Peak Change (Enhancer/Promoter) | RNA-seq Log2 Fold Change | Associated Pathway | Predicted Cellular Outcome |

| MYC | ▼ Decreased Accessibility | -1.5 | Oncogenic Signaling | Proliferation Arrest |

| CCND1 (Cyclin D1) | ▼ Decreased Accessibility | -1.2 | Cell Cycle | G1 Arrest |

| CDKN1A (p21) | ▲ Increased Accessibility | +2.0 | Cell Cycle Inhibition | G1 Arrest |

| BIRC3 | ▼ Decreased Accessibility | -1.8 | TNFα/NF-κB Signaling | Pro-Apoptotic |

| KRT80 | ▼ Decreased Accessibility | -2.5 | Cellular Biomarker | On-Target Effect |

Note: This table presents hypothetical but realistic data based on published findings.[10][15][23]

Final validation must be performed at the protein level (e.g., Western blot for MYC and p21) and at the phenotypic level (e.g., cell proliferation assays, flow cytometry for cell cycle analysis, and apoptosis assays).

Conclusion

BRM/BRG1 ATP inhibitors represent a promising therapeutic strategy for cancers dependent on SWI/SNF catalytic activity. Their mechanism of action, centered on the disruption of chromatin remodeling, leads to profound and predictable changes in downstream signaling pathways that govern cell fate. By systematically repressing oncogenic drivers like MYC and inducing cell cycle arrest and apoptosis, these inhibitors effectively halt cancer cell proliferation. The integrated experimental workflow detailed in this guide provides a robust framework for researchers to dissect these downstream effects, validate mechanisms of action, and contribute to the development of this important new class of epigenetic drugs.

References

- 1. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SMARCA4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BRG1/SMARCA4 inactivation promotes non-small cell lung cancer aggressiveness by altering chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The tumour suppressor and chromatin-remodelling factor BRG1 antagonizes Myc activity and promotes cell differentiation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Role for BRG1 in cell cycle control and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CDK4/6 inhibitors target SMARCA4-determined cyclin D1 deficiency in hypercalcemic small cell carcinoma of the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epigentek.com [epigentek.com]

- 17. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]

- 18. research.stowers.org [research.stowers.org]

- 19. ATAC-seq Optimization for Cancer Epigenetics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]

- 21. blog.championsoncology.com [blog.championsoncology.com]

- 22. alitheagenomics.com [alitheagenomics.com]

- 23. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes & Protocols: BRM/BRG1 ATP Inhibitor-1

A Senior Application Scientist's Guide to In-Vitro and Cellular Characterization

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for characterizing BRM/BRG1 ATP Inhibitor-1. This potent, orally active, allosteric dual inhibitor targets the ATPase activity of the Brahma homolog (BRM/SMARCA2) and Brahma-related gene 1 (BRG1/SMARCA4) proteins, offering a valuable tool for cancer research and therapeutic development.

Introduction: Targeting the SWI/SNF Chromatin Remodeling Complex

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical regulator of gene expression in mammalian cells. It utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby controlling the access of transcription factors to DNA. The catalytic core of this complex is driven by one of two mutually exclusive ATPase subunits: BRM (Brahma/SMARCA2) or BRG1 (Brahma-related gene 1/SMARCA4)[1][2]. The activity of these ATPases is fundamental to the complex's function.

Mutations or deletions in SWI/SNF subunit genes are found in over 20% of human cancers[1]. A key therapeutic concept, known as synthetic lethality, has emerged in cancers that have lost one of these core ATPases. For instance, cancer cells with a loss-of-function mutation in the SMARCA4 (BRG1) gene become critically dependent on the remaining paralog, SMARCA2 (BRM), for survival[3][4][5].

This compound is an allosteric dual inhibitor that potently blocks the ATPase activity of both BRM and BRG1, with IC50 values reported to be below 5 nM[6][7][8]. By inhibiting this core enzymatic function, the compound disrupts SWI/SNF-mediated chromatin remodeling, alters gene expression, and selectively inhibits the proliferation of cancer cells dependent on this activity[2][9][10]. This guide details the essential biochemical and cellular assays required to validate its potency, target engagement, and biological effects.

References

- 1. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. selleckchem.com [selleckchem.com]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Chromatin openness requires continuous SWI/SNF activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Utilizing BRM/BRG1 ATP Inhibitor-1 for Cellular Research

Introduction: Targeting the Engine of Chromatin Remodeling

The packaging of eukaryotic DNA into chromatin presents a significant barrier to essential cellular processes like transcription and DNA repair.[1] ATP-dependent chromatin remodeling complexes are the master regulators that dynamically alter chromatin structure to control gene accessibility. Among these, the multi-subunit SWItch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical player.[2][3] The catalytic engine of this complex is one of two mutually exclusive ATPases: Brahma-related gene 1 (BRG1, also known as SMARCA4) or Brahma (BRM, also known as SMARCA2).[4][5] By hydrolyzing ATP, these enzymes mobilize nucleosomes, granting or restricting access to the underlying DNA.[6]

Intriguingly, while often acting as a tumor suppressor, the SWI/SNF complex is functionally altered in approximately 20% of all human cancers, making its components attractive therapeutic targets.[3][7] A key vulnerability has been identified in cancers that harbor loss-of-function mutations in the SMARCA4 (BRG1) gene. These cancer cells often develop a dependency on the remaining paralog, BRM (SMARCA2), for their survival and proliferation.[8][9] This synthetic lethal relationship provides a clear therapeutic window: inhibiting the remaining BRM-containing SWI/SNF complex should selectively eliminate cancer cells while sparing healthy cells.

BRM/BRG1 ATP Inhibitor-1 is a potent, orally active, and allosteric small molecule designed to exploit this dependency.[10][11] It dually inhibits the ATPase activity of both BRM and BRG1 with high potency (IC₅₀ < 5 nM), making it an invaluable chemical probe to investigate SWI/SNF biology and a promising lead for therapeutic development in genetically defined cancers.[12][13] This guide provides a comprehensive overview of its mechanism, properties, and detailed protocols for its application in cell culture.

Mechanism of Action: Stalling the Chromatin Remodeler

This compound functions by directly binding to the ATPase domain of BRG1 and BRM, preventing the hydrolysis of ATP.[5] This enzymatic activity is absolutely essential for the chromatin remodeling function of the SWI/SNF complex.[14] Without the energy derived from ATP, the complex is unable to reposition, evict, or alter the composition of nucleosomes at target gene promoters and enhancers.

The downstream consequences of this inhibition are profound and context-dependent:

-

Altered Gene Expression: Inhibition of BRG1/BRM leads to significant changes in the transcriptional landscape. In sensitive cell lines, this often involves the downregulation of key oncogenic programs, such as those driven by MYC, and other pathways related to cell proliferation and survival.[15][16]

-

Cell Cycle Arrest and Senescence: By blocking the expression of genes required for cell cycle progression, the inhibitor can induce a robust G1 phase arrest and a senescence-like phenotype, effectively halting tumor cell proliferation.[9][17]

-

Induction of Apoptosis: In many cancer models, particularly in acute myeloid leukemia (AML), sustained inhibition of SWI/SNF activity triggers programmed cell death, or apoptosis.[15][18] This can be observed through the cleavage of Poly (ADP-ribose) polymerase (PARP), a classic hallmark of apoptosis.[15]

Caption: Mechanism of BRM/BRG1 ATPase inhibition.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the inhibitor's activity and ensuring experimental reproducibility.

| Property | Value | Reference |

| Chemical Name | N-[3-(difluoromethyl)-5-isothiazolyl]-N′-[2-fluoro-5-(hydroxymethyl)-4-pyridinyl]-urea | [19] |

| Synonyms | Compound 14, BRM014 | [10][20] |

| CAS Number | 2270879-17-7 | [10][19] |

| Molecular Formula | C₁₁H₉F₃N₄O₂S | [10][19] |

| Molecular Weight | 318.27 g/mol | [10][13] |

| Purity | ≥98% | [19] |

| Solubility | Soluble in DMSO (≥200 mg/mL) | [10] |

| Appearance | Solid | [19] |

Storage and Stability:

-

Powder: Store at -20°C for up to 4 years.[19]

-

Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years to minimize freeze-thaw cycles.[10] Before use, thaw at room temperature and vortex thoroughly.

Protocol: Reconstitution of Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculation: Calculate the volume of DMSO required. For 1 mg of powder (MW = 318.27), the volume of DMSO needed for a 10 mM stock is: (1 mg / 318.27 g/mol ) * (1 L / 0.010 mol) = 0.0003142 L = 314.2 µL

-

Preparation: Aseptically add the calculated volume of sterile DMSO to the vial containing the inhibitor powder.

-

Dissolution: Vortex the solution vigorously for several minutes until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[10]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store immediately at -80°C.

Experimental Protocols & Workflow

The following protocols provide a framework for studying the effects of this compound in cell culture. It is essential to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose in all experiments.

Caption: General experimental workflow for inhibitor studies.

Protocol 1: Cell Proliferation Assay

This assay determines the effect of the inhibitor on cell growth and viability, allowing for the calculation of an IC₅₀ or AAC₅₀ value.

Materials:

-

BRG1-mutant and BRG1-wild-type cancer cell lines

-

Complete cell culture medium

-

96-well clear or white-walled microplates

-

10 mM this compound stock solution

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 500-2,000 cells/well) in 90 µL of medium. Allow cells to adhere overnight.

-

Serial Dilution: Prepare serial dilutions of the 10 mM stock solution in culture medium. A common concentration range to test is 0.1 nM to 10 µM.[10]

-

Treatment: Add 10 µL of the diluted inhibitor or vehicle control (DMSO in medium) to the appropriate wells.

-

Incubation: Incubate the plate for 3 to 6 days at 37°C and 5% CO₂. The incubation time should be sufficient for multiple cell doublings in the control group.[9][10]

-

Viability Measurement: On the final day, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence) on a plate reader.

-

Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀.

Protocol 2: Western Blot for PARP Cleavage (Apoptosis)

This protocol assesses apoptosis by detecting the cleavage of PARP, a substrate of activated caspases.

Materials:

-

Cells cultured in 6-well plates

-

Inhibitor stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies (anti-PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody and ECL substrate

Procedure:

-

Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Treat cells with the inhibitor (e.g., at 1x, 5x, and 10x the IC₅₀) or vehicle control for 24-48 hours.[15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse directly in the plate with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C. The antibody should detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Also probe for a loading control (e.g., GAPDH).

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. An increase in the 89 kDa band relative to the 116 kDa band indicates apoptosis.

Data Interpretation and Expected Outcomes

The response to BRM/BRG1 ATPase inhibition is highly dependent on the genetic context of the cell line.

-

Selective Viability Reduction: BRG1-mutant cancer cell lines are expected to show significantly higher sensitivity (lower IC₅₀ values) to the inhibitor compared to their BRG1-wild-type counterparts.[9]

-

Target Gene Modulation: Treatment should lead to a dose-dependent decrease in the expression of known SWI/SNF target genes, such as KRT80 in lung cancer cells or MYC in some AML models.[10][15]

-

Phenotypic Changes: Successful inhibition should result in observable phenotypic changes, including reduced proliferation, morphological signs of senescence, or an increase in markers of apoptosis.

| Cell Line | Cancer Type | BRG1 Status | Reported AAC₅₀/IC₅₀ | Reference |

| SKMEL5 | Melanoma | N/A | 0.004 µM (Proliferation) | [10][21] |

| H1299 | Lung Cancer | Deficient | 0.01 µM (KRT80 Expression) | [10] |

| RERF-LC-AI | Lung Cancer | Mutant | 0.01 µM (KRT80 Expression) | [10] |

| SBC-5 | Small Cell Carcinoma | N/A | > 10 µM (Proliferation) | [21] |

Troubleshooting:

-

Inhibitor Precipitation: If the inhibitor comes out of solution in the culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) and that the stock solution is fully dissolved before dilution.

-

Lack of Effect: If no effect is observed in a presumed sensitive cell line, verify the BRG1/BRM status of the cells, confirm the inhibitor's activity with a positive control cell line, and ensure the treatment duration is adequate. In some contexts, dual inhibition of both BRG1 and BRM is required to elicit a phenotype.[15][16]

-

Off-Target Effects: At very high concentrations, off-target effects are possible. It is crucial to perform dose-response experiments and use the lowest effective concentration to ensure observed phenotypes are due to on-target BRM/BRG1 inhibition.

Conclusion

This compound is a powerful and specific chemical tool for dissecting the complex roles of the SWI/SNF chromatin remodeling complex. Its utility in selectively targeting cancer cells with specific genetic vulnerabilities, such as BRG1 deficiency, underscores the potential of synthetic lethality as a therapeutic strategy.[2][6] The protocols outlined in this guide provide a robust starting point for researchers to explore the impact of SWI/SNF inhibition in various cellular contexts, ultimately advancing our understanding of epigenetic regulation in health and disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Chromatin remodeling (SWI/SNF) complexes, cancer, and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BRG1 transcriptional coregulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. longdom.org [longdom.org]

- 7. A New Way Forward in Cancer Drug Discovery: Inhibiting the SWI/SNF Chromatin Remodelling Complex | Semantic Scholar [semanticscholar.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. THP Life Science Webshop - this compound [lifescience.thp.at]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. axonmedchem.com [axonmedchem.com]

- 14. BRG1 and BRM Chromatin-Remodeling Complexes Regulate the Hypoxia Response by Acting as Coactivators for a Subset of Hypoxia-Inducible Transcription Factor Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BRG1 Activates Proliferation and Transcription of Cell Cycle-Dependent Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. caymanchem.com [caymanchem.com]

- 20. selleckchem.com [selleckchem.com]

- 21. medchemexpress.com [medchemexpress.com]

Application Note: Profiling Changes in Chromatin Accessibility Upon BRM/BRG1 ATPase Inhibition Using ATAC-seq

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) family of protein complexes are critical regulators of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin structure.[1][2] These complexes can slide or eject nucleosomes, the fundamental repeating units of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1][3] The catalytic core of the mammalian SWI/SNF (mSWI/SNF) complexes is one of two mutually exclusive ATPases: Brahma-related gene 1 (BRG1, also known as SMARCA4) or Brahma (BRM, also known as SMARCA2).[3][4] Given their central role in controlling gene access, the function and dysfunction of these ATPases are heavily implicated in various diseases, including a wide range of cancers.[5][6]

Small molecule inhibitors targeting the ATPase activity of BRG1 and BRM have emerged as powerful tools for both basic research and therapeutic development.[4][7][8] These inhibitors lock the SWI/SNF complex in an inactive state, preventing ATP-dependent nucleosome remodeling. The downstream consequence is a global shift in chromatin accessibility, which can be quantitatively mapped using the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).[9]

ATAC-seq employs a hyperactive Tn5 transposase to preferentially fragment and tag open chromatin regions with sequencing adapters in a single enzymatic step.[9] This application note provides a comprehensive, field-tested protocol for treating cultured cells with a BRM/BRG1 ATP inhibitor and subsequently applying the Omni-ATAC-seq method to generate high-quality chromatin accessibility maps.[10][11] We detail critical steps from experimental design to data quality control, enabling researchers to confidently assess the genome-wide impact of inhibiting SWI/SNF's catalytic activity.

Principle of the Assay & Experimental Rationale

The central hypothesis of this experimental workflow is that inhibiting the ATPase engine of the SWI/SNF complex will lead to a loss of chromatin accessibility, particularly at enhancer and promoter regions that are dependent on SWI/SNF for maintaining an open state.

The workflow can be broken down into three key stages:

-

Inhibition: Cultured cells are treated with a specific BRM/BRG1 ATP inhibitor. An equivalent volume of the vehicle (typically DMSO) is used as a negative control to ensure observed changes are due to the inhibitor's activity and not the solvent.

-

Tagmentation: Nuclei are isolated from both treated and control cells. The Tn5 transposase is then introduced. In regions of "open" chromatin, Tn5 can access the DNA and insert sequencing adapters. In "closed" or inaccessible regions, often resulting from inhibitor action, Tn5 is sterically hindered, leading to fewer tagmentation events.

-